

# history of Tris(2,3-dibromopropyl) phosphate use in textiles

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## Compound of Interest

Compound Name: *Einecs 286-539-4*

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An In-depth Technical Guide on the History of Tris(2,3-dibromopropyl) phosphate (TDBPP) Use in Textiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, use, and toxicology of Tris(2,3-dibromopropyl) phosphate (TDBPP), a flame retardant previously used in textiles. The document details its chemical properties, historical application in consumer goods, the scientific evidence that led to its ban, and the analytical methods for its detection.

## Introduction

Tris(2,3-dibromopropyl) phosphate, commonly known as "Tris," is an organophosphate flame retardant.<sup>[1]</sup> For a period, it was widely applied to textiles, particularly children's sleepwear, to meet flammability standards.<sup>[2][3][4]</sup> However, mounting evidence of its toxicity, particularly its carcinogenicity, led to its ban in such products in the United States in 1977.<sup>[1][2]</sup> This guide delves into the scientific journey of TDBPP, from its widespread use to its prohibition, offering valuable insights for researchers in toxicology and materials science.

## History of Use and Regulation

Commercial production of TDBPP in the United States was first reported in 1959.<sup>[5]</sup> Its primary application in textiles was as a flame retardant for synthetic fabrics like polyester. Garments

treated with TDBPP could contain 5% to 10% of the chemical by weight.<sup>[3]</sup> The use of TDBPP in children's sleepwear was a measure to comply with the U.S. Flammable Fabrics Act of 1953.

Concerns about the safety of TDBPP emerged in the 1970s. Research by Dr. Arlene Blum and Dr. Bruce Ames revealed the mutagenic properties of TDBPP, raising alarms about its potential as a human carcinogen.<sup>[1]</sup> This research was a pivotal factor in the 1977 decision by the U.S. Consumer Product Safety Commission (CPSC) to ban the sale of children's garments containing TDBPP.<sup>[1][2]</sup> Following the U.S. ban, other countries and regions, including the European Union and Japan, also banned or severely restricted its use in textiles and clothing.<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data related to the production and human exposure to TDBPP.

Table 1: TDBPP Production and Application in Textiles

Parameter	Value	Reference
U.S. Production Volume (1975)	4,100 - 5,400 tonnes	<sup>[6][7]</sup>
Concentration in Treated Garments	5% - 10% by weight	<sup>[3]</sup>

Table 2: Human Exposure Estimates from TDBPP-Treated Textiles

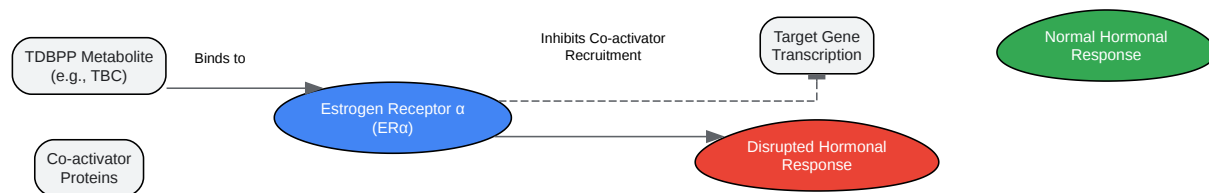
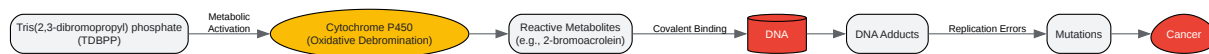
Exposure Route	Estimated Daily Exposure	Population	Reference
Dermal Absorption (New Sleepwear)	9 µg/kg of body weight	Children	[3]
Dermal Absorption (Washed Sleepwear)	0.18 µg/kg of body weight	Children	[2]
Total Dermal and Oral Absorption	1.1 - 35.3 µg/kg of body weight	Children	[2]
Urinary Metabolite (2,3-dibromo-1-propanol)	Up to 29 ng/mL	Children wearing treated pajamas	[3]

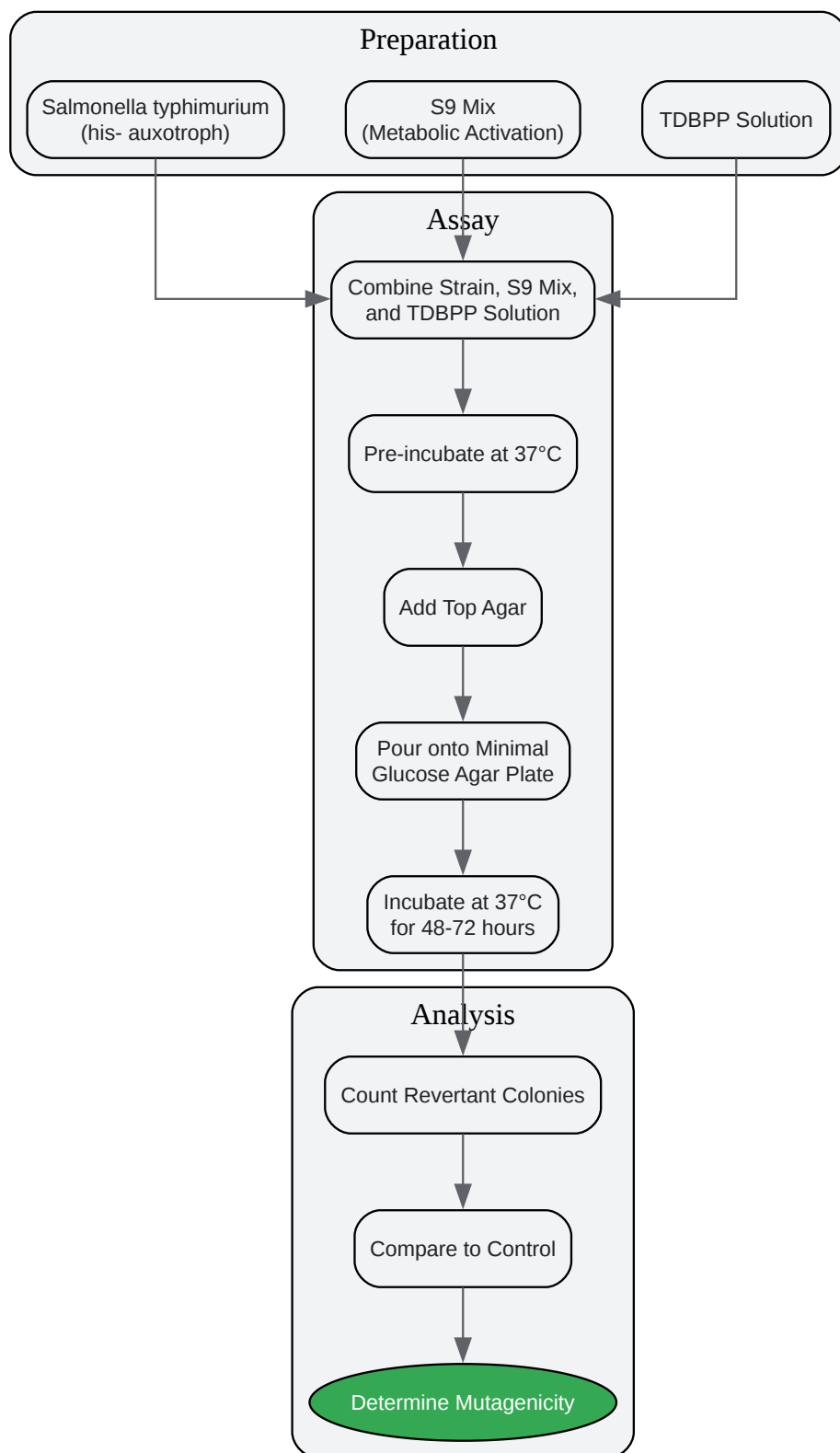
## Toxicology and Mechanism of Action

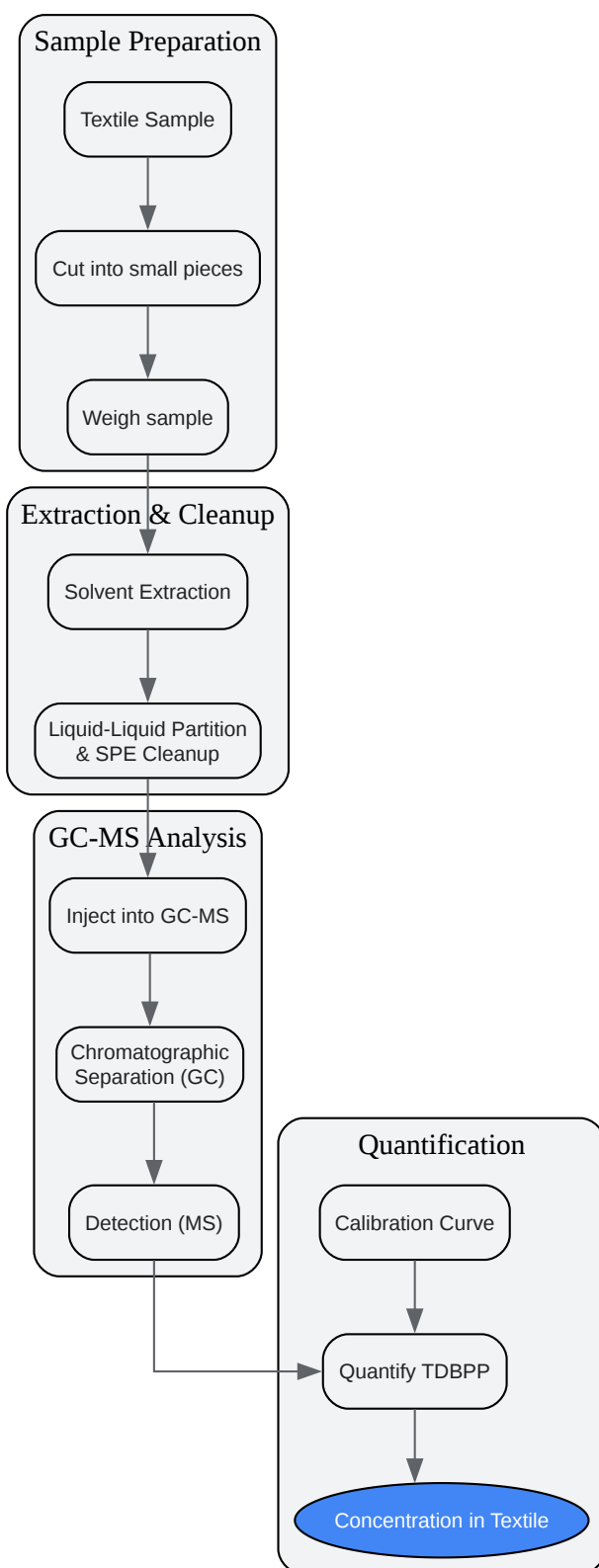
TDBPP is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans.[1] Animal studies have demonstrated that TDBPP can cause tumors in the kidneys, liver, and forestomach.[2][8]

## Carcinogenicity and Genotoxicity

The carcinogenicity of TDBPP is linked to its metabolic activation into reactive intermediates.[2] The primary mechanism involves the oxidation of TDBPP by cytochrome P450 enzymes in the liver and other tissues.[2][9] This process leads to the formation of a potent mutagen, 2-bromoacrolein.[2][9] This reactive metabolite can then form adducts with DNA, leading to mutations and initiating the process of carcinogenesis.[2][3]







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